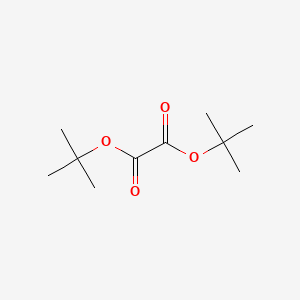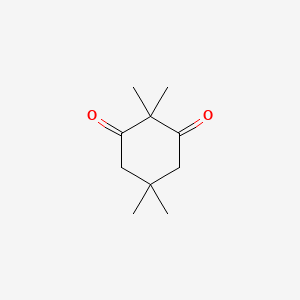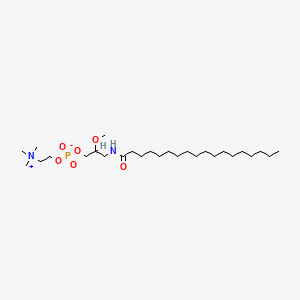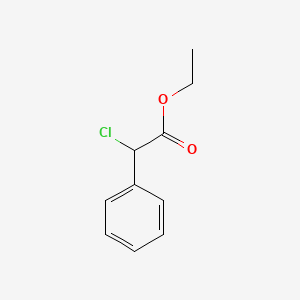
1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone involves various chemical reactions and catalytic processes. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with iron and hydrochloric acid . Similarly, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone involved spectrophotometric techniques to confirm the molecular structure . These processes highlight the complexity and precision required in synthesizing such fluorinated compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using various spectroscopic methods. For example, NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography were used to confirm the structure of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone . Computational studies also play a significant role in corroborating experimental data, ensuring the accuracy of the molecular structure elucidation.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are intricate and often require specific conditions and catalysts. The synthesis of polyimides and polyethers, for instance, involves nucleophilic substitutions, ring-opening polymerizations, and polycondensation reactions . These reactions are carefully designed to yield polymers with desired properties, such as solubility in organic solvents and high thermal stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structures. For example, the fluorinated polyimides exhibit good solubility in polar organic solvents and have excellent thermal stability, with glass transition temperatures ranging from 223 to 225°C and weight loss temperatures above 500°C . The polymers' mechanical properties, such as tensile strength and modulus, are also noteworthy . The phase transition temperatures and thermodynamic parameters of the synthesized polyethers are influenced by the substituents on the aromatic rings, demonstrating the impact of molecular structure on the physical properties of these materials .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Intermediates : Compounds like “Bis(4-fluorophenyl) disulfide” and “1,2-Bis(4-fluorophenyl)disulfane” are used as pharmaceutical intermediates . These intermediates are substances produced during the synthesis of an active ingredient and are later transformed into said active ingredient.
-
Coordination Polymers : Coordination polymers are extensively investigated as promising materials for applications in various fields, such as life sciences, environmental areas, medicinal science, and the nuclear industry . They are synthesized under solvothermal conditions by the reaction of bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .
-
Luminescent Sensors : Coordination polymers exhibit high sensibility and low detection limit in the recognition of antibiotics and pesticide identification . They are synthesized for the aim of detecting metal cations, aromatic explosives, and organic pollutants .
-
Ethylene Polymerization : Ethylene polymerization by the thermally unique 1-[2-(bis(4-fluoro phenyl)methyl)-4,6-dimethylphenylimino]-2-aryliminoacenaphthylnickel precursors . This process is used in the production of polyethylene, a common plastic material.
-
Solvent : Some compounds like “1,2-Bis(4-fluorophenyl)disulfane” are soluble in methanol and acetone . This property can be useful in various chemical reactions where a solvent is needed.
-
Synthesis of Other Compounds : “1,2-Bis(4-fluorophenyl)disulfane” can be used in the synthesis of other compounds . The specific compounds that can be synthesized would depend on the reaction conditions and other reactants used.
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It includes toxicity information, safety precautions, and proper disposal methods.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound.
Eigenschaften
IUPAC Name |
1,2-bis(4-fluorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZHWXAFILGMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968142 | |
| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-fluorophenyl)-2-hydroxyethanone | |
CAS RN |
53458-16-5 | |
| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53458-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053458165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-Dioxaspiro[4.4]non-6-ene](/img/structure/B1345462.png)








